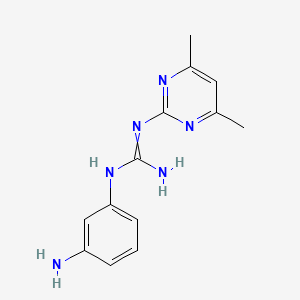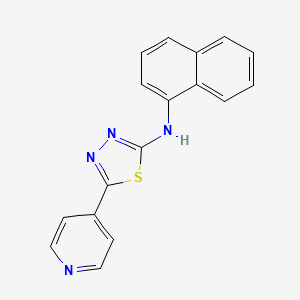
N-(1-naphthalenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
N-(1-naphthalenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine, also known as NPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPTB belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Fluorescent Properties
N-(1-naphthalenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine has been studied for its fluorescent properties. In a study by Zhang Xia-hon, the compound exhibited fluorescence at 375nm in various solutions, indicating potential applications in fluorescence-based research and technologies (Zhang Xia-hon, 2010).
Anticancer Activity
This compound's derivatives have been evaluated for their anticancer potential. A study by N. Y. Megally Abdo and M. Kamel found that derivatives of this compound showed significant cytotoxicity against various human cancer cell lines, indicating potential use in cancer treatment and research (N. Y. Megally Abdo & M. Kamel, 2015).
Antibacterial and Antifungal Activities
K. H. Patel and Y. Patel studied derivatives of this compound for antibacterial and antifungal activities. They reported effectiveness against various bacterial and fungal strains, suggesting applications in antimicrobial research (K. H. Patel & Y. Patel, 2015). K. H. Patel and A. Mehta also reported antifungal activity in their study, reinforcing its potential in antifungal research (K. H. Patel & A. Mehta, 2006).
Molecular Docking and Cytotoxicity Studies
B. Choodamani et al. conducted molecular docking and preliminary cytotoxicity studies on derivatives, showing potential as inhibitors for specific proteins in cancer research (B. Choodamani et al., 2021).
Synthesis and Characterization
Various studies focused on the synthesis and characterization of this compound and its derivatives, which are essential for understanding its chemical properties and potential applications in material science and chemistry. For instance, R. Dani et al. studied the synthesis, spectral, and X-ray properties of derivatives, which could be significant in the development of new materials or chemicals (R. Dani et al., 2013).
Tautomerism Studies
The tautomerism of this compound and its derivatives has been a subject of study, providing insights into its chemical behavior and stability, which are crucial for applications in chemical synthesis and design. L. Strzemecka, for example, explored the tautomerism of derivatives, offering valuable information for chemical research (L. Strzemecka, 2007).
Propriétés
IUPAC Name |
N-naphthalen-1-yl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4S/c1-2-6-14-12(4-1)5-3-7-15(14)19-17-21-20-16(22-17)13-8-10-18-11-9-13/h1-11H,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNACNWDEVQPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NN=C(S3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-naphthalenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



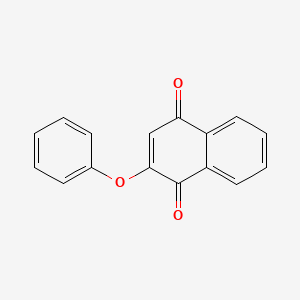
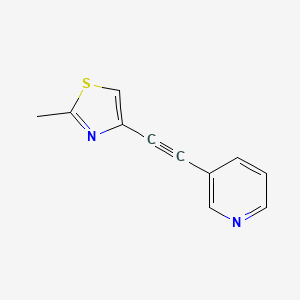
![8-Ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1663144.png)
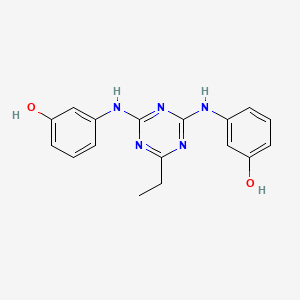
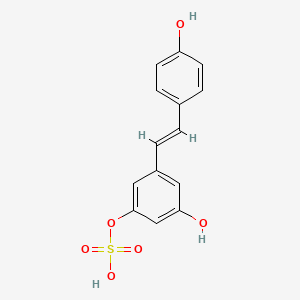
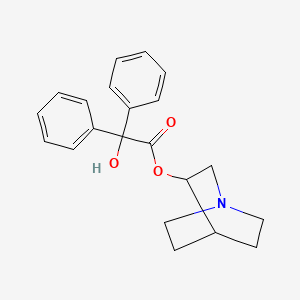
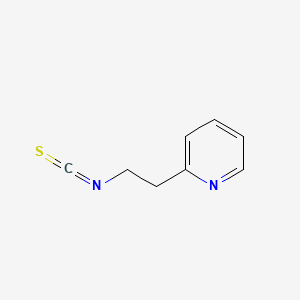
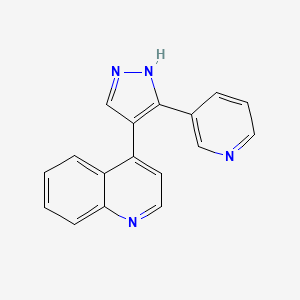
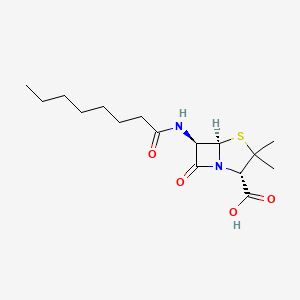
![3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid](/img/structure/B1663154.png)
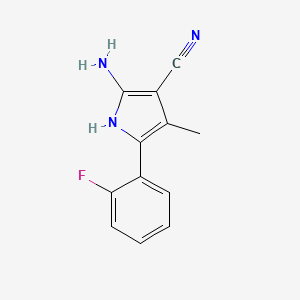
![9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1663157.png)
![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole](/img/structure/B1663158.png)
